
Elinogrel
Übersicht
Beschreibung
Elinogrel ist ein experimentelles Antithrombotikum, das als P2Y12-Rezeptor-Inhibitor wirkt. Im Gegensatz zu einigen anderen Antithrombotika ist this compound ein reversibler Inhibitor und pharmakologisch aktiv, ohne dass eine metabolische Aktivierung erforderlich ist. Es wurde entwickelt, um eine schnelle und potente Thrombozytenhemmung zu bewirken, was es zu einem potenziellen Kandidaten für die Behandlung von Herz-Kreislauf-Erkrankungen und die Vorbeugung von Myokardinfarkt macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Elinogrel kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Die Synthese umfasst typischerweise die Bildung einer Sulfonylharnstoffstruktur, die ein Schlüsselbestandteil der Verbindung ist. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden beinhalten, um die Verbindung in größeren Mengen herzustellen. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen zur Überwachung des Produktionsprozesses .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, spielen eine entscheidende Rolle für das Ergebnis dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu verschiedenen Oxidationsstufen der Verbindung führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Derivate führen können .
Analyse Chemischer Reaktionen
Types of Reactions
Elinogrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Phase II Clinical Trials
The INNOVATE-PCI trial was a key study assessing the safety and tolerability of elinogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI). The trial involved 652 patients who were randomized to receive either clopidogrel or this compound in varying doses. Results indicated that this compound produced a more potent antiplatelet effect compared to clopidogrel, particularly at higher doses. However, the study was not powered to assess clinical efficacy endpoints such as myocardial infarction (MI) or stent thrombosis .
Table 1: INNOVATE-PCI Trial Overview
Parameter | Clopidogrel | This compound (IV + Oral) |
---|---|---|
Number of Patients | 652 | 652 |
Initial Dose | 300 mg or 600 mg | 80 mg IV bolus + 50/100/150 mg oral |
Follow-up Duration | 60 days / 120 days | 60 days / 120 days |
Key Findings | Less potent platelet inhibition | More potent platelet inhibition |
Major Bleeding Incidence | Low | Comparable |
Phase III Trials
Following the promising results from Phase II trials, this compound has advanced to Phase III testing, which will involve approximately 24,000 patients with chronic coronary heart disease. This large-scale trial aims to evaluate the efficacy of this compound in preventing cardiovascular events such as MI and stroke in patients on background aspirin therapy post-myocardial infarction .
Pharmacodynamics and Safety Profile
This compound's pharmacodynamic profile shows that it achieves rapid and sustained antiplatelet effects compared to clopidogrel. The combination of IV and oral administration allows for immediate platelet inhibition during critical procedures like PCI . Safety assessments indicated that while some patients experienced mild dyspnea and transient elevations in liver enzymes, serious adverse events were minimal .
Table 2: Safety Profile Comparison
Adverse Event | Clopidogrel (%) | This compound (%) |
---|---|---|
Dyspnea | 1.5 | 4.3 |
Elevated Liver Enzymes | 1.0 | 4.0 (100 mg) / 4.8 (150 mg) |
Serious Hepatotoxicity | None | None |
Wirkmechanismus
Elinogrel exerts its effects by binding to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP). This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. As a result, this compound effectively reduces platelet aggregation and thrombus formation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Elinogrel ähnelt anderen P2Y12-Rezeptor-Inhibitoren, wie zum Beispiel:
- Ticlopidin
- Clopidogrel
- Prasugrel
- Ticagrelor
- Cangrelor
Einzigartigkeit
This compound zeichnet sich durch seine reversible Hemmung und seinen schnellen Wirkungseintritt aus. Im Gegensatz zu Clopidogrel und Prasugrel, die eine metabolische Aktivierung erfordern, ist this compound in seiner verabreichten Form pharmakologisch aktiv. Darüber hinaus kann this compound sowohl intravenös als auch oral verabreicht werden, was in klinischen Umgebungen Flexibilität bietet .
Biologische Aktivität
Elinogrel is a novel antiplatelet agent classified as a P2Y12 receptor antagonist . It has garnered attention for its potential use in managing acute coronary syndromes and for patients who exhibit resistance to traditional antiplatelet therapies such as clopidogrel. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.
- Chemical Formula : CHClFNOS
- Molecular Weight : 523.95 g/mol
- Purity : ≥97%
- Solubility : Soluble to 100 mM in appropriate solvents .
This compound functions as a selective, competitive, and reversible antagonist of the P2Y12 receptor on platelets. This mechanism inhibits the activation and aggregation of platelets induced by adenosine diphosphate (ADP), thereby reducing thrombus formation. Unlike other P2Y12 inhibitors, this compound can be administered both orally and intravenously, providing flexibility in treatment settings .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates a rapid onset of action, with peak platelet inhibition occurring within 1 to 3 hours post-administration. The drug exhibits a half-life that supports sustained antiplatelet effects, making it suitable for both acute and chronic management of thrombotic conditions .
Table 1: Comparison of P2Y12 Inhibitors
Drug | Route | Onset of Action | Duration | Mechanism |
---|---|---|---|---|
This compound | Oral/IV | 1-3 hours | 24 hours | Competitive P2Y12 receptor antagonist |
Clopidogrel | Oral | 4-6 hours | ~5 days | Prodrug requiring metabolic activation |
Prasugrel | Oral | 1-2 hours | ~5 days | Prodrug with single-step hepatic activation |
Ticagrelor | Oral | 1-3 hours | 12 hours | Direct reversible P2Y12 receptor inhibitor |
Clinical Efficacy
This compound has been evaluated in several clinical trials, including the ERASE MI trial , which focused on its efficacy in patients with myocardial infarction. The study demonstrated that this compound significantly reduced high platelet reactivity when compared to clopidogrel, especially in patients identified as non-responders to standard therapy .
Case Study Insights
A notable case study involved stented patients who were previously treated with clopidogrel but continued to exhibit high platelet reactivity. Administration of a single oral dose of this compound (60 mg) resulted in a marked decrease in platelet aggregation levels, indicating its effectiveness as an alternative therapy for those resistant to traditional antiplatelet agents .
Safety Profile
The safety profile of this compound appears favorable, with adverse effects primarily related to bleeding risks similar to other antiplatelet therapies. However, its reversible nature may offer advantages in managing bleeding complications compared to irreversible agents like clopidogrel and prasugrel .
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDFTPAICUONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918262 | |
Record name | Elinogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRT060128 is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets. PRT06128 prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. PRT060128 likely has a similar mechanism of action to clopidogrel. | |
Record name | Elinogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936500-94-6 | |
Record name | Elinogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936500-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elinogrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elinogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elinogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELINOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Elinogrel, and how does it work?
A: this compound is a selective, competitive, and reversible antagonist of the P2Y12 receptor. [] This receptor, found on the surface of platelets, plays a crucial role in platelet activation and aggregation. By blocking this receptor, this compound prevents adenosine diphosphate (ADP) from binding and activating platelets, thereby inhibiting platelet aggregation and thrombus formation. [, ]
Q2: How does this compound's mechanism of action differ from other P2Y12 antagonists like Clopidogrel?
A: Unlike Clopidogrel, which requires hepatic metabolism to become active, this compound directly inhibits the P2Y12 receptor. [, ] Additionally, this compound's inhibition is reversible, meaning its effects wear off as the drug is cleared from the body. In contrast, Clopidogrel's active metabolite binds irreversibly to the P2Y12 receptor, leading to prolonged platelet inhibition. [, , ]
Q3: Does this compound affect platelet function beyond inhibiting ADP-induced aggregation?
A: Research suggests that this compound also inhibits the "inducible pool" of P2Y12 receptors. [] This pool becomes exposed upon platelet activation by strong agonists like thrombin, further contributing to this compound's antithrombotic activity compared to Clopidogrel, which cannot completely block this pool. []
Q4: Are there off-target effects associated with this compound?
A: Preclinical studies in mice suggest that unlike thienopyridines like Clopidogrel, this compound does not appear to have off-target effects at the vessel wall that contribute to bleeding. []
Q5: How does this compound's pharmacokinetic profile compare to Clopidogrel's?
A: this compound demonstrates a more rapid onset and offset of action compared to Clopidogrel. [, , ] This is because this compound is a direct-acting agent, whereas Clopidogrel requires metabolic activation. []
Q6: Can this compound be administered both intravenously and orally?
A: Yes, this compound is unique among P2Y12 antagonists in that it is available in both intravenous and oral formulations. [, , , ] This allows for a smooth transition from short- to long-term treatment. []
Q7: Does the CYP2C19 genotype influence this compound's efficacy?
A: Unlike Clopidogrel, whose metabolism is significantly affected by CYP2C19 polymorphisms, this compound's efficacy does not appear to be influenced by this genetic variability. [, ] This is because this compound doesn't rely on CYP2C19 for activation.
Q8: What were the key findings of the INNOVATE-PCI trial's platelet function substudy?
A: This substudy revealed that this compound achieved more rapid and potent antiplatelet effects than Clopidogrel in the acute phase. [] These effects were sustained during the transition from intravenous to oral formulation. [] During chronic therapy, both drugs achieved similar levels of platelet reactivity. []
Q9: Has this compound been compared to other novel P2Y12 antagonists?
A: While head-to-head comparisons are limited, research highlights the advantages of various novel P2Y12 antagonists, including this compound, over Clopidogrel in terms of potency, onset of action, and consistency of platelet inhibition. [, , , ]
Q10: Does this compound have a higher bleeding risk compared to other P2Y12 inhibitors?
A: Clinical data on this compound's bleeding risk is still limited compared to other P2Y12 inhibitors like Prasugrel and Ticagrelor, which have been more extensively studied in phase 3 trials. [, ] The INNOVATE-PCI trial showed a higher incidence of bleeding requiring medical attention with this compound compared to Clopidogrel, but major bleeding events were not significantly different. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.